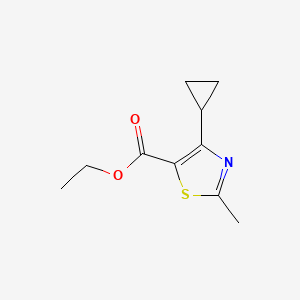![molecular formula C12H7Cl2N3 B12967561 5-(2,6-Dichlorophenyl)imidazo[1,2-a]pyrazine](/img/structure/B12967561.png)
5-(2,6-Dichlorophenyl)imidazo[1,2-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,6-Dichlorophenyl)imidazo[1,2-a]pyrazine is a heterocyclic compound that features a fused imidazo-pyrazine ring system with a dichlorophenyl substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dichlorophenyl)imidazo[1,2-a]pyrazine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,6-dichlorobenzaldehyde with 2-aminopyrazine under acidic conditions to form the intermediate Schiff base, which is then cyclized to yield the target compound . Another approach includes the use of iodine-catalyzed one-pot three-component condensations involving an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimizations for industrial production would focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,6-Dichlorophenyl)imidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: Can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
5-(2,6-Dichlorophenyl)imidazo[1,2-a]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating various diseases due to its pharmacological properties.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
Mécanisme D'action
The mechanism of action of 5-(2,6-Dichlorophenyl)imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with similar pharmacological activities.
Imidazo[1,2-a]pyrimidine: Known for its applications in medicinal chemistry and material science.
Pyrrolopyrazine: Exhibits diverse biological activities and is used in drug development.
Uniqueness
5-(2,6-Dichlorophenyl)imidazo[1,2-a]pyrazine stands out due to its specific dichlorophenyl substituent, which can enhance its biological activity and selectivity compared to other similar compounds. This unique structural feature contributes to its potential as a lead compound in drug discovery and development .
Propriétés
Formule moléculaire |
C12H7Cl2N3 |
|---|---|
Poids moléculaire |
264.11 g/mol |
Nom IUPAC |
5-(2,6-dichlorophenyl)imidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C12H7Cl2N3/c13-8-2-1-3-9(14)12(8)10-6-15-7-11-16-4-5-17(10)11/h1-7H |
Clé InChI |
UHMAFKKGJIFCPF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)C2=CN=CC3=NC=CN23)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B12967482.png)





![6-Azaspiro[2.6]nonan-7-one](/img/structure/B12967528.png)


![2H-Pyrrolo[3,2-d]oxazole](/img/structure/B12967543.png)




